[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate
Brand Name: Vulcanchem
CAS No.: 15830-76-9
VCID: VC21046389
InChI: InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12+,13+/m1/s1
SMILES: CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C13H20O8
Molecular Weight: 304.29 g/mol

[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate

CAS No.: 15830-76-9

Cat. No.: VC21046389

Molecular Formula: C13H20O8

Molecular Weight: 304.29 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate - 15830-76-9

Specification

CAS No. 15830-76-9
Molecular Formula C13H20O8
Molecular Weight 304.29 g/mol
IUPAC Name [(2R,3S,4S,5S,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate
Standard InChI InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12+,13+/m1/s1
Standard InChI Key RTVWBDNQHISFHI-ZLUKUHHFSA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator